1-Butyl-3-Vinylimidazolium Bromide

Catalog No.
S6877493
CAS No.
1033461-45-8
M.F
C9H15BrN2
M. Wt
231.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-Vinylimidazolium Bromide

CAS Number

1033461-45-8

Product Name

1-Butyl-3-Vinylimidazolium Bromide

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;bromide

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1

InChI Key

XALVOFYVVOAYPO-UHFFFAOYSA-M

SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]

1-Butyl-3-vinylimidazolium bromide (CAS: 1033461-45-8) is a highly versatile polymerizable ionic liquid (PIL) monomer that bridges the gap between the intrinsic ionic conductivity of traditional liquid electrolytes and the mechanical stability of macromolecular networks [1]. Featuring a reactive vinyl group for free-radical polymerization and a butyl-imidazolium core, this compound is primarily procured as a precursor for solid polymer electrolytes, high-capacity sorbents, and gas separation membranes. Its specific structural balance provides excellent thermal stability, tunable polarity, and a highly accessible bromide counterion, making it a foundational building block for advanced materials where liquid leaching must be completely eliminated [1].

Substituting 1-butyl-3-vinylimidazolium bromide with generic alternatives often leads to catastrophic failures in material processability and end-use performance [1]. Using non-polymerizable analogs like 1-butyl-3-methylimidazolium bromide ([bmim]Br) results in liquid leaching and phase separation within solid-state devices, destroying long-term stability [1]. Conversely, substituting with the shorter-chain 1-ethyl-3-vinylimidazolium bromide ([evim]Br) significantly increases the glass transition temperature (Tg) of the resulting polymer, which severely restricts polymer chain mobility and plummets room-temperature ionic conductivity [2]. Furthermore, attempting to use the chloride variant ([bvim]Cl) alters metathesis kinetics during anion exchange, often leaving residual halides that degrade electrochemical windows in battery applications [2].

Polymer Backbone Integration vs. Free Liquid Leaching

In the fabrication of solid-state electrolytes, the reactive vinyl group of 1-butyl-3-vinylimidazolium bromide allows for complete covalent integration into a polymer backbone, achieving 100% retention within the matrix [1]. In direct contrast, non-polymerizable analogs such as [bmim]Br act as free liquids that progressively leach out of the membrane under thermal or electrical stress, leading to phase separation and device failure [1].

Evidence DimensionCovalent retention and leaching resistance
Target Compound Data100% covalent incorporation (zero leaching)
Comparator Or Baseline[bmim]Br (progressive liquid leaching)
Quantified DifferenceComplete elimination of phase separation and leaching
ConditionsSolid-state membrane fabrication under thermal/electrical stress

Buyers formulating solid-state batteries or stable catalytic membranes must select the vinyl-functionalized monomer to ensure long-term device stability and prevent solvent leakage.

Alkyl Chain Influence on Polymer Glass Transition and Conductivity

The length of the alkyl chain directly dictates the thermomechanical properties of the resulting poly(ionic liquid). Polymers derived from 1-butyl-3-vinylimidazolium bromide exhibit a significantly lower glass transition temperature (Tg) compared to those synthesized from the shorter-chain 1-ethyl-3-vinylimidazolium bromide ([evim]Br) [1]. The butyl chain provides greater free volume, which enhances segmental chain mobility and directly translates to higher room-temperature ionic conductivity in nanoporous and solid-state environments [1].

Evidence DimensionGlass transition temperature (Tg) and chain mobility
Target Compound DataLower Tg with enhanced free volume
Comparator Or Baseline[evim]Br (higher Tg, rigid polymer network)
Quantified DifferenceSuperior room-temperature ionic mobility due to reduced Tg
ConditionsPolymerized ionic liquids in solid-state or nanoporous environments

For procurement in energy storage, selecting the butyl variant over the ethyl variant is critical to maximizing the ionic conductivity of the final polymer electrolyte at ambient temperatures.

Halide Leaving Group Efficiency for Anion Exchange

1-Butyl-3-vinylimidazolium bromide serves as an optimal precursor for synthesizing customized hydrophobic poly(ionic liquids) via anion exchange. The bromide anion is a larger, more polarizable leaving group than chloride, facilitating faster and more complete metathesis to bulky anions like TFSI- or PF6- [1]. Substituting with 1-butyl-3-vinylimidazolium chloride ([bvim]Cl) often requires more forcing conditions and risks higher residual halide content, which can narrow the electrochemical window of the final electrolyte [1].

Evidence DimensionMetathesis efficiency and residual halide content
Target Compound DataHighly efficient exchange with minimal residual bromide
Comparator Or Baseline[bvim]Cl (tighter ion pairing, higher risk of residual chloride)
Quantified DifferenceFaster conversion kinetics and broader electrochemical stability post-exchange
ConditionsAqueous or methanolic metathesis with lithium or silver salts (e.g., LiTFSI)

Ensures high-purity, reproducible synthesis of advanced polymer electrolytes by minimizing electrochemically active halide impurities.

Exceptional Sorption Capacity in Crosslinked Networks

When crosslinked, 1-butyl-3-vinylimidazolium bromide forms a highly efficient receptor network driven by strong ion-dipole interactions and the specific affinity of the bromide counterion. This crosslinked poly(ionic liquid) achieves an extraordinary saturation capacity of over 200% (w/w) for iodine uptake from both aqueous solutions and vapor phases [1]. This vastly outperforms conventional non-ionic crosslinked resins, which lack the charged imidazolium sites necessary for such high-capacity halogen complexation [1].

Evidence DimensionIodine uptake saturation capacity
Target Compound Data>200% (w/w) saturation capacity
Comparator Or BaselineConventional non-ionic crosslinked resins (significantly lower uptake)
Quantified DifferenceMassive increase in halogen sorption capacity due to ionic network
ConditionsIodine capture from aqueous solutions and vapor phase

Makes this specific monomer the premier choice for procuring raw materials for nuclear waste treatment and high-efficiency environmental remediation sorbents.

Solid-State Polymer Electrolytes for Energy Storage

By leveraging its low glass transition temperature and complete covalent integration, this monomer is polymerized and subsequently anion-exchanged (e.g., to TFSI-) to create highly conductive, non-leaching solid polymer electrolytes for lithium-ion batteries and supercapacitors [1].

High-Capacity Halogen and Heavy Metal Sorbents

The compound is crosslinked with agents like divinylbenzene or bisacrylamide to produce advanced poly(ionic liquid) resins. These resins utilize the imidazolium-bromide network to achieve >200% (w/w) iodine capture and highly selective antimony removal from industrial or nuclear waste streams [2].

Supported Ionic Liquid Membranes for CO2 Capture

The monomer is polymerized within porous supports to create stable gas separation membranes. The butyl chain and accessible ionic domains provide excellent reversible CO2 sorption capacity without the risk of the liquid phase blowing out under pressure [1].

Immobilized Heterogeneous Catalysts

Used as a reactive anchor to covalently bind catalytic sites onto solid supports. This prevents catalyst leaching during continuous-flow reactions or aggressive batch processes, ensuring long-term recyclability in industrial chemical synthesis [2].

Hydrogen Bond Acceptor Count

1

Exact Mass

230.04186 g/mol

Monoisotopic Mass

230.04186 g/mol

Heavy Atom Count

12

Related CAS

1033461-45-8

Dates

Last modified: 11-23-2023

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